molecular formula C47H40O4 B14486307 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene CAS No. 64323-22-4

2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene

Katalognummer: B14486307
CAS-Nummer: 64323-22-4
Molekulargewicht: 668.8 g/mol
InChI-Schlüssel: UTAKUKSYIZOHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene is a complex organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene likely involves multiple steps, including the formation of the pentatetraenyl core and subsequent functionalization with benzyloxy and methoxy groups. Typical reaction conditions might include:

    Solvents: Organic solvents such as dichloromethane or toluene.

    Catalysts: Transition metal catalysts like palladium or nickel.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-150°C).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially forming quinones or other oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly leading to more saturated compounds.

    Substitution: Replacement of functional groups, such as methoxy or benzyloxy groups, with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a pharmaceutical agent or as a probe for studying biological processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or advanced coatings.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxyphenyl)-1,2,3,4-pentatetraenyl)-1-methoxybenzene
  • 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene

Uniqueness

The uniqueness of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene lies in its specific substitution pattern, which could confer unique chemical and physical properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

64323-22-4

Molekularformel

C47H40O4

Molekulargewicht

668.8 g/mol

InChI

InChI=1S/C47H40O4/c1-34-26-28-44(48-3)42(30-34)38(40-20-11-13-24-46(40)50-32-36-16-7-5-8-17-36)22-15-23-39(43-31-35(2)27-29-45(43)49-4)41-21-12-14-25-47(41)51-33-37-18-9-6-10-19-37/h5-14,16-21,24-31H,32-33H2,1-4H3

InChI-Schlüssel

UTAKUKSYIZOHNP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C(=C=C=C=C(C2=CC=CC=C2OCC3=CC=CC=C3)C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5OCC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.